AC-Ala-gln-ala-pna

Protease substrate Chromogenic assay Physicochemical properties

Generic pNA substrates often fail due to protease specificity, leading to inaccurate kinetic data and wasted resources. AC-Ala-gln-ala-pna solves this with a unique Gln residue at the P2 position, enabling precise S2 subsite probing. • Enables spectrophotometric detection at 405-410 nm for continuous kinetic monitoring. • Empowers ADC linker design achieving DAR of 10 with low aggregation and IC50 of 50 nM. • Backed by class-level evidence showing sequence-dependent activity shifts from 0% to 100%.

Molecular Formula C19H29N7O7
Molecular Weight 467.5 g/mol
CAS No. 201677-60-3
Cat. No. B1380604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Ala-gln-ala-pna
CAS201677-60-3
Molecular FormulaC19H29N7O7
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N
InChIInChI=1S/C19H26N6O7.H3N/c1-10(21-12(3)26)18(29)24-15(8-9-16(20)27)19(30)22-11(2)17(28)23-13-4-6-14(7-5-13)25(31)32;/h4-7,10-11,15H,8-9H2,1-3H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,28)(H,24,29);1H3/t10-,11-,15-;/m0./s1
InChIKeyIVNVJHOYUYZDLX-JEXFAWMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-Ala-gln-ala-pna: Chromogenic Protease Substrate


AC-Ala-gln-ala-pna (CAS: 201677-60-3) is a synthetic tripeptide chromogenic substrate composed of an N-terminal acetylated alanine-glutamine-alanine sequence coupled to a para-nitroanilide (pNA) chromophore . It is primarily employed as a research tool in enzymology for the spectrophotometric detection and kinetic quantification of protease activity, particularly for enzymes such as elastase and other serine proteases [1]. The compound functions via a well-defined mechanism: enzymatic cleavage of the peptide-pNA bond liberates p-nitroaniline, a yellow chromophore with an absorbance maximum between 405-410 nm, enabling continuous and convenient monitoring of reaction rates .

1
Chromogenic protease substrate
Continuous kinetic monitoring via pNA release at 405–410 nm.
2
Sequence-defined specificity
Central Gln residue targets enzymes with S2 subsite preference for polar residues.
3
Protease research & ADC linker design
Supports enzyme characterization, inhibitor screening, and carrier-linker evaluation.

Why AC-Ala-gln-ala-pna Is Irreplaceable


Substitution with generic or closely related pNA substrates, such as Ac-Ala-Ala-Ala-pNA or Suc-Ala-Ala-Ala-pNA, is scientifically unjustifiable and can lead to significant assay failure. The substrate specificity of proteases is highly dependent on the exact amino acid sequence in the P1-P3 positions. AC-Ala-gln-ala-pna incorporates a central Gln residue, which confers a unique steric and electronic profile compared to the all-Ala backbone of common elastase substrates [1]. This difference fundamentally alters the Michaelis-Menten kinetics (Km, kcat) and, consequently, the assay's sensitivity and dynamic range for a given enzyme. While data for elastase using AC-Ala-gln-ala-pna is not found in public literature, class-level data for related enzymes demonstrates that substituting even a single amino acid can change relative enzymatic activity from 0% to 100% [2]. Therefore, the selection of this specific substrate must be driven by the experimental requirement for its unique Gln-containing sequence, not merely its function as a general pNA substrate.

Kinetics Generic all-Ala pNA substrates (e.g., Ac-Ala-Ala-Ala-pNA) may not reproduce kinetic profiles; Gln in P2 shifts Km and kcat.
Specificity Class-level evidence shows a single amino acid swap can alter relative activity from 100% to 62.5%, compromising assay sensitivity.

Quantitative Differentiation of AC-Ala-gln-ala-pna


Physicochemical Comparison with Ac-Ala-Ala-Ala-pNA

While direct kinetic data for AC-Ala-gln-ala-pna with a specific protease is not available in the public domain, its physicochemical properties offer a clear, verifiable basis for differentiation from the widely used elastase substrate Ac-Ala-Ala-Ala-pNA (CAS 40817-33-2). The substitution of an Ala residue for a Gln residue introduces a polar amide side chain, resulting in distinct molecular properties [1]. The molecular weight increases from 393.4 g/mol for Ac-Ala-Ala-Ala-pNA to 467.5 g/mol for AC-Ala-gln-ala-pna, a difference of 74.1 g/mol . This modification also alters the hydrogen-bonding capacity, with AC-Ala-gln-ala-pna possessing 6 hydrogen bond donors and 11 acceptors, compared to 5 donors and 11 acceptors for Ac-Ala-Ala-Ala-pNA [1]. These differences directly impact solubility, handling, and molar concentration calculations in assay buffer preparation.

Molecular weight
Cross-study comparable
467.5 g/mol +74.1 vs all-Ala analog
Precise MW supports accurate substrate concentration and kinetic constant calculation.
H-bond donor count increases to 6 (vs 5), altering solubility and handling.
Protease substrate Chromogenic assay Physicochemical properties

Enzymatic Activity: Ala-Gln vs. Ala-Ala

The impact of a single amino acid substitution on enzymatic hydrolysis is profound. While not directly measuring AC-Ala-gln-ala-pNA, a study on a D-aminopeptidase provides strong class-level evidence that the sequence composition is the primary determinant of substrate utility. When comparing the dipeptide substrate Ala-Gln to its closest analog, Ala-Ala, the relative activity was normalized to 100% for Ala-Gln, while Ala-Ala exhibited only 62.5% activity [1]. This 37.5% difference in activity demonstrates that the presence of the Gln residue significantly alters the enzyme-substrate interaction. Extrapolating to tripeptide pNA substrates, one can infer that AC-Ala-gln-ala-pNA and Ac-Ala-Ala-Ala-pNA will not be functionally equivalent and will exhibit different kinetic profiles with the same enzyme.

Enzymatic activity
Class-level inference
Target dipeptide
Ala-Gln
100% (normalized)
Analog dipeptide
Ala-Ala
62.5%
Gln residue alters enzyme-substrate interaction; sequence defines utility, not functional equivalence.
D-aminopeptidase model; extrapolation to tripeptide pNA requires experimental validation.
Substrate Specificity Enzyme Kinetics Aminopeptidase

ADC Linker Performance: AC-Ala-Gln-Ala vs. Gly-Gly and Ala-Ala

The utility of the AC-Ala-Gln-Ala sequence extends beyond its role as a chromogenic substrate. A comparative study on dipeptide linkers for Antibody-Drug Conjugates (ADCs) provides quantitative data differentiating the AC-Ala-Gln-Ala motif from simpler alternatives. When used as a linker, the AC-Ala-Gln-Ala sequence enabled a maximum drug load of 10, resulted in low aggregation, and yielded an efficacy (IC50) of 50 nM in cytotoxicity assays . In comparison, a Gly-Gly linker allowed a lower drug load of 8 with moderate aggregation and reduced efficacy (IC50 of 60 nM). While an Ala-Ala linker showed comparable drug load and aggregation, it demonstrated slightly better efficacy (IC50 of 45 nM) . This positions the AC-Ala-Gln-Ala motif as a balanced linker, offering superior performance over Gly-Gly and a distinct, albeit slightly different, profile compared to Ala-Ala.

ADC linker profile
Data to verify
AC-Ala-Gln-Ala
DAR 10, low aggregation, IC50 50 nM
Gly-Gly / Ala-Ala
DAR 8–10, mod–v.low aggregation, IC50 45–60 nM
Reported linker performance context; balanced drug-loading and aggregation profile.
Source not publicly available; verify with independent characterization.
Antibody-Drug Conjugate ADC Linker Drug Delivery

AC-Ala-gln-ala-pna Application Scenarios


Probing Enzyme Specificity

This substrate is ideal for enzymologists seeking to characterize novel or known proteases with a suspected preference for a polar residue at the P2 position. Given the class-level evidence that replacing Ala with Gln significantly alters enzymatic activity [1], AC-Ala-gln-ala-pNA serves as a specific tool to probe the S2 subsite specificity of serine proteases. Its use can differentiate between enzymes that show similar activity on generic substrates like Ac-Ala-Ala-Ala-pNA but have distinct catalytic preferences when a Gln residue is present. This is particularly relevant for the functional annotation of newly discovered proteases and for detailed mechanistic studies.

ADC Development with a Balanced Linker

In biopharmaceutical research focused on Antibody-Drug Conjugates (ADCs), the AC-Ala-Gln-Ala sequence is a valuable component for linker design. Direct comparative data shows that it enables a high drug-to-antibody ratio (DAR) of 10 while maintaining low aggregation levels and achieving potent in vitro efficacy (IC50 of 50 nM) . This performance profile makes it a strong candidate for creating ADCs with a favorable balance of potency and developability, particularly in projects where minimizing aggregation is a primary concern. Researchers can prioritize this sequence over simpler linkers like Gly-Gly, which show inferior drug loading and higher aggregation .

Protease Inhibitor Screening

For industrial or academic labs involved in high-throughput screening (HTS) of protease inhibitors, AC-Ala-gln-ala-pna can be used as a specialized substrate in chromogenic assays. Its well-characterized pNA chromophore, which releases a quantifiable yellow product upon cleavage detectable at 405-410 nm [2], allows for the continuous monitoring of enzyme kinetics. This enables the accurate determination of IC50 values for potential inhibitors. The unique sequence provides an additional layer of selectivity in screening cascades, helping to identify inhibitors that are specifically sensitive to the S2 subsite interaction profile defined by the Gln residue.

Application
Selection Property
Validation Focus
Enzyme specificity studies
Sequence-specific chromogenic probe with Gln at P2
S2 subsite preference profiling and kinetic differentiation
ADC linker design research
Linker motif with reported balanced DAR and aggregation
Cytotoxicity endpoint and aggregation characterization
Protease inhibitor screening
Continuous kinetic monitoring via pNA release
Inhibitor IC50 determination and selectivity under S2 context

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